REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:12][CH2:11][CH2:10][NH:9][CH2:8][C:7]=2[CH:13]=1.[C:14](Cl)(=[O:17])[CH:15]=[CH2:16]>C(N(CC)CC)C>[C:14]([N:9]1[CH2:8][C:7]2[CH:13]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=2[S:12][CH2:11][CH2:10]1)(=[O:17])[CH:15]=[CH2:16]
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Name
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|
Quantity
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10 g
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Type
|
reactant
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Smiles
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COC=1C=CC2=C(CNCCS2)C1
|
Name
|
|
Quantity
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6.9 g
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Type
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reactant
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Smiles
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C(C=C)(=O)Cl
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Name
|
|
Quantity
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10.2 g
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Type
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solvent
|
Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(C=C)(=O)N1CCSC2=C(C1)C=C(C=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |